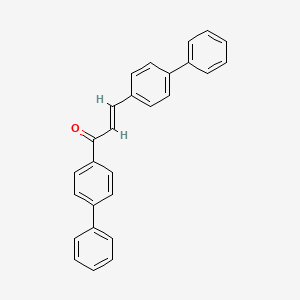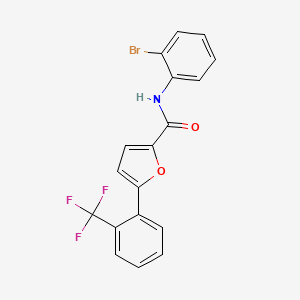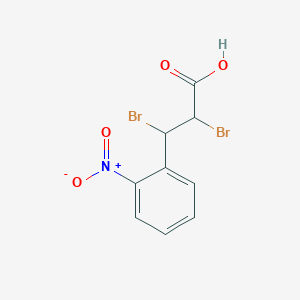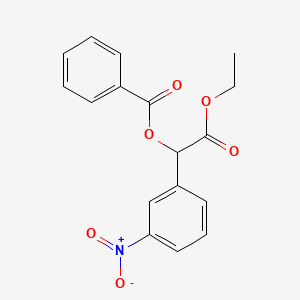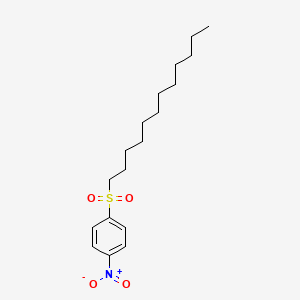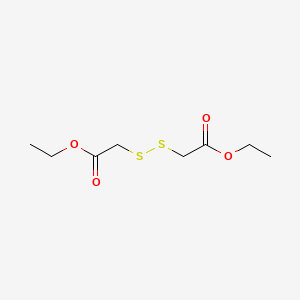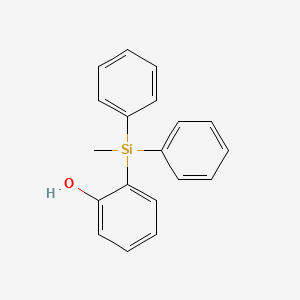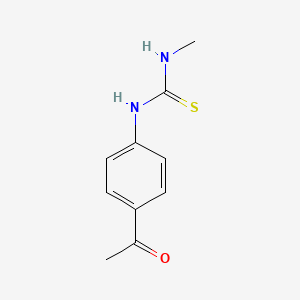
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the tert-butyl group and the chloro substituent in the compound’s structure contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(tert-butyl)benzylamine with 7-chloro-4(3H)-quinazolinone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyl)benzylamine: A precursor used in the synthesis of the target compound.
7-chloro-4(3H)-quinazolinone: A core structure in the target compound.
tert-Butylbenzene: A related compound with a similar tert-butyl group.
Uniqueness
3-(4-(tert-Butyl)benzyl)-7-chloroquinazolin-4(3H)-one is unique due to the combination of the tert-butyl group and the chloro substituent on the quinazolinone core. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
853318-63-5 |
|---|---|
Formule moléculaire |
C19H19ClN2O |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)methyl]-7-chloroquinazolin-4-one |
InChI |
InChI=1S/C19H19ClN2O/c1-19(2,3)14-6-4-13(5-7-14)11-22-12-21-17-10-15(20)8-9-16(17)18(22)23/h4-10,12H,11H2,1-3H3 |
Clé InChI |
MJKDTFHKZGBLML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
